molecular formula C18H15BrN2O4 B11445985 N-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide

N-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11445985
M. Wt: 403.2 g/mol
InChI Key: PECMFIBCWMSHIO-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound characterized by the presence of bromine, methoxy groups, and an oxazole ring

Preparation Methods

The synthesis of N-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromine atom: Bromination of the phenyl ring is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Attachment of the methoxy groups: Methoxylation can be performed using methanol and a strong acid or base as a catalyst.

    Formation of the carboxamide group: This step involves the reaction of the oxazole derivative with an amine under suitable conditions to form the carboxamide.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the formation of reduced oxazole derivatives.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.

    Industrial Applications: The compound is investigated for its potential use as a catalyst in organic synthesis and polymerization reactions.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The presence of the bromine and methoxy groups enhances its binding affinity and specificity for these targets.

Comparison with Similar Compounds

N-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide can be compared with similar compounds such as:

    N-(4-bromophenyl)-2-(3,4-dimethoxyphenyl)acetamide: This compound shares similar structural features but differs in the presence of an acetamide group instead of an oxazole ring.

    N-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group.

    N-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-thiol: This compound contains a thiol group, which imparts different chemical reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H15BrN2O4

Molecular Weight

403.2 g/mol

IUPAC Name

N-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C18H15BrN2O4/c1-23-15-8-3-11(9-17(15)24-2)16-10-14(21-25-16)18(22)20-13-6-4-12(19)5-7-13/h3-10H,1-2H3,(H,20,22)

InChI Key

PECMFIBCWMSHIO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)Br)OC

Origin of Product

United States

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